molecular formula C12H22N2O2 B14815184 1-Hexyl-3-methylimidazolium acetate

1-Hexyl-3-methylimidazolium acetate

Cat. No.: B14815184
M. Wt: 226.32 g/mol
InChI Key: AQCYTEFBYQAOEP-UHFFFAOYSA-M
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Description

1-Hexyl-3-methylimidazolium acetate ([Hmim][OAc]) is a hydrophobic ionic liquid (IL) with a hexyl alkyl chain on the imidazolium cation and an acetate anion. It is widely used in biomass pretreatment due to its ability to dissolve cellulose (12 wt%) and lignin, though its efficacy is lower than shorter-chain analogs like 1-butyl-3-methylimidazolium acetate (15 wt%) and 1-ethyl-3-methylimidazolium acetate (13.8 wt%) . Its high viscosity (~400–600 mPa·s at 303 K) can be mitigated by adding solvents like dimethyl sulfoxide (DMSO), which reduces viscosity by up to 50% at 0.05 mass% . Phase equilibrium studies show its miscibility with polar solvents, critical for industrial applications .

Properties

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

IUPAC Name

1-hexyl-3-methylimidazol-3-ium;acetate

InChI

InChI=1S/C10H19N2.C2H4O2/c1-3-4-5-6-7-12-9-8-11(2)10-12;1-2(3)4/h8-10H,3-7H2,1-2H3;1H3,(H,3,4)/q+1;/p-1

InChI Key

AQCYTEFBYQAOEP-UHFFFAOYSA-M

Canonical SMILES

CCCCCCN1C=C[N+](=C1)C.CC(=O)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of 1-hexyl-3-methylimidazolium acetate typically involves a two-step process. Initially, 1-methylimidazole reacts with 1-chlorohexane to form 1-hexyl-3-methylimidazolium chloride. This reaction is carried out under nitrogen atmosphere, with the mixture being heated to 60-70°C for several days . The second step involves anion exchange, where 1-hexyl-3-methylimidazolium chloride is reacted with sodium acetate to yield this compound .

Chemical Reactions Analysis

1-Hexyl-3-methylimidazolium acetate undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium acetate for anion exchange and strong oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-hexyl-3-methylimidazolium acetate involves its ability to disrupt hydrogen bonding networks in solvents and substrates. The imidazolium cation interacts with polar molecules, while the acetate anion can form hydrogen bonds with hydrogen donors . This dual interaction facilitates the dissolution and reaction of various compounds, making it an effective solvent and catalyst.

Comparison with Similar Compounds

Physicochemical Properties

Viscosity and Density
  • [Hmim][OAc] : High inherent viscosity (303–338 K range), but reducible via solvent addition. Excess molar volumes (Vᴱ) with DMSO, DMF, or DMA are negative, indicating strong ion-dipole interactions .
  • 1-Ethyl-3-methylimidazolium acetate ([Emim][OAc]) : Lower viscosity than [Hmim][OAc], enhancing its utility in catalytic reactions .
  • [Hmim]Cl (1-hexyl-3-methylimidazolium chloride) : Higher viscosity than acetate-based ILs due to stronger anion-cation interactions .
  • [Hmim][BF₄] (1-hexyl-3-methylimidazolium tetrafluoroborate) : Exhibits pressure-dependent viscosity and density, with higher thermal stability than [Hmim][OAc] .

Table 1: Viscosity and Density Comparisons

IL Viscosity (mPa·s, 303 K) Density (g/cm³, 303 K) Key Additive Effects
[Hmim][OAc] 450–600 1.05–1.10 DMSO reduces viscosity by 50%
[Emim][OAc] 200–300 1.10–1.15 N/A
[Hmim]Cl 800–1000 1.15–1.20 Water lowers viscosity
[Hmim][BF₄] 500–700 1.20–1.25 Pressure-stable up to 16 MPa
Thermal Properties
  • Isobaric Heat Capacity : [Hmim][OAc] exhibits a heat capacity of ~1.2–1.5 J/g·K (303–393 K), correlating well with the IAPWS-95 model .

Functional Performance

Cellulose Dissolution
  • Alkyl Chain Length Impact : Shorter chains enhance cellulose solubility. [Bmim][OAc] (butyl) dissolves 15 wt% cellulose, outperforming [Hmim][OAc] (12 wt%) and [Emim][OAc] (13.8 wt%) .
  • Anion Impact : Acetate anions outperform chloride and hydrogen sulfate in dissolving biopolymers due to stronger hydrogen-bond acceptance .
Catalytic Activity
  • [Emim][OAc]: Exceptionally efficient in cyanosilylation reactions (TOF up to 10,602,410 h⁻¹ at 0.0001 mol% loading) .
  • [Hmim][OAc]: Limited catalytic data; primarily used as a solvent rather than a catalyst.
Extraction and Separation
  • [Hmim]Cl : Used in aqueous two-phase systems for protein separation, outperforming acetate ILs in some hydrophobic extractions .
  • [Hmim][PF₆] : Applied in liquid-phase microextraction for pesticides, leveraging its hydrophobicity .

Structural Influences

  • Alkyl Chain Length : Longer chains (e.g., hexyl) increase hydrophobicity but reduce polarity, lowering cellulose dissolution .
  • Anion Effects : Acetate ([OAc]⁻) provides lower viscosity and higher biopolymer affinity than chloride ([Cl]⁻) or tetrafluoroborate ([BF₄]⁻) .

Table 2: Structural Impact on Performance

IL Alkyl Chain Anion Key Advantage Limitation
[Hmim][OAc] Hexyl Acetate Moderate cellulose dissolution High baseline viscosity
[Emim][OAc] Ethyl Acetate High catalytic activity Limited thermal stability
[Bmim][OAc] Butyl Acetate Optimal cellulose solubility Moderate viscosity
[Hmim]Cl Hexyl Chloride High extraction efficiency High viscosity, corrosive

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